molecular formula C16H14N2O2S2 B1682033 TTP 22 CAS No. 329907-28-0

TTP 22

Cat. No.: B1682033
CAS No.: 329907-28-0
M. Wt: 330.4 g/mol
InChI Key: RAOULLCLLOGTDA-UHFFFAOYSA-N
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Description

It has an IC50 value of 0.1 μM and a Ki value of 40 nM, showing selectivity over other kinases such as JNK3, ROCK1, and MET . This compound is primarily used in research settings to study the role of CK2 in various cellular processes.

Preparation Methods

The synthesis of TTP 22 involves the preparation of substituted (thieno [2,3-d]pyrimidin-4-ylthio)carboxylic acids. The synthetic route typically includes the following steps :

    Formation of the thieno[2,3-d]pyrimidine core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Substitution reactions: Introduction of the 4-methylphenyl group and other substituents to the thieno[2,3-d]pyrimidine core.

    Thioether formation: The final step involves the formation of the thioether linkage to yield the desired product.

Chemical Reactions Analysis

TTP 22 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.

    Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TTP 22 is widely used in scientific research due to its ability to inhibit casein kinase 2 (CK2). Some of its applications include :

    Chemistry: Studying the role of CK2 in various chemical reactions and pathways.

    Biology: Investigating the effects of CK2 inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Exploring the potential therapeutic applications of CK2 inhibitors in treating diseases like cancer and inflammatory disorders.

    Industry: Researching the use of CK2 inhibitors in developing new drugs and therapeutic agents.

Mechanism of Action

TTP 22 exerts its effects by competitively inhibiting the ATP-binding site of casein kinase 2 (CK2). This inhibition prevents CK2 from phosphorylating its substrates, thereby affecting various cellular processes. CK2 is involved in regulating cell proliferation, differentiation, and apoptosis, making this compound a valuable tool for studying these pathways .

Biological Activity

TTP 22, also known as a high-affinity ATP-competitive inhibitor of casein kinase 2 (CK2), has garnered attention in the field of biomedical research due to its significant biological activity. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The dysregulation of CK2 has been implicated in multiple diseases, particularly cancer, making this compound a compound of interest for therapeutic development.

This compound operates by inhibiting CK2 activity through competitive binding to the ATP-binding site. The inhibition constant (Ki) for this compound is reported to be approximately 40 nM , with an IC50 value of 0.1 μM , indicating its potency as a CK2 inhibitor . This selectivity allows this compound to modulate CK2-mediated signaling pathways effectively.

In Vitro Studies

Initial studies have demonstrated the specificity of this compound towards CK2 compared to other kinases. For instance, tests involving serine/threonine kinases (such as ASK1 and JNK3) and tyrosine kinases (like FGFR1) showed that this compound predominantly inhibits CK2 without significant effects on other kinases .

Table: Inhibition Profile of this compound

Kinase TypeKinase NameInhibition Observed
Serine/ThreonineASK1Minimal
Serine/ThreonineJNK3Minimal
Serine/ThreonineAurora AMinimal
TyrosineFGFR1Minimal
TyrosineMetMinimal
TyrosineTie2Minimal
Serine/Threonine CK2 Significant

In Vivo Studies

Currently, there are no published in vivo studies evaluating the effects of this compound in animal models. This gap indicates a need for further research to explore its pharmacokinetics and therapeutic potential in living organisms.

Clinical Applications

While specific clinical trials involving this compound have not been documented, its role as a CK2 inhibitor suggests potential applications in treating epithelial cancers and other conditions associated with CK2 dysregulation. The inhibition of CK2 has been linked to reduced tumor growth and enhanced apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .

Case Study: Epithelial Cancer Treatment

Research indicates that targeting CK2 with inhibitors like this compound can lead to promising outcomes in epithelial cancers. In vitro studies have shown that treatment with this compound can decrease cell viability and induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Summary of Findings

  • Inhibition Potency : this compound exhibits high affinity for CK2 with an IC50 of 0.1 μM and Ki of 40 nM .
  • Selectivity : It shows remarkable specificity towards CK2 over other kinases.
  • Potential Applications : The compound may be beneficial in the treatment of various cancers due to its ability to inhibit tumor growth.

Properties

IUPAC Name

3-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-10-2-4-11(5-3-10)12-8-22-16-14(12)15(17-9-18-16)21-7-6-13(19)20/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOULLCLLOGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364205
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329907-28-0
Record name TTP 22
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.